molecular formula C8H5ClF2O2 B1600325 2-(4-Chlorophenyl)-2,2-difluoroacetic acid CAS No. 475301-73-6

2-(4-Chlorophenyl)-2,2-difluoroacetic acid

Cat. No.: B1600325
CAS No.: 475301-73-6
M. Wt: 206.57 g/mol
InChI Key: DZXMMDCITYLSRC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of a chlorinated phenyl group and two fluorine atoms attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In industrial settings, the production of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid may involve the use of aromatic solvents such as toluene and chlorinated hydrocarbons like dichloromethane . These solvents facilitate the reaction and help in the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(4-Chlorophenyl)-2,2-difluoroacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of the chlorophenyl and difluoroacetic acid groups allows the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-2,2-difluoroacetic acid is unique due to the presence of both chlorophenyl and difluoroacetic acid groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXMMDCITYLSRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432194
Record name 2-(4-chlorophenyl)-2,2-difluoroacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475301-73-6
Record name 2-(4-chlorophenyl)-2,2-difluoroacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)-2,2-difluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chlorophenyl)-2,2-difluoroacetic acid
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2-(4-Chlorophenyl)-2,2-difluoroacetic acid
Reactant of Route 3
2-(4-Chlorophenyl)-2,2-difluoroacetic acid
Reactant of Route 4
2-(4-Chlorophenyl)-2,2-difluoroacetic acid
Reactant of Route 5
2-(4-Chlorophenyl)-2,2-difluoroacetic acid
Reactant of Route 6
2-(4-Chlorophenyl)-2,2-difluoroacetic acid

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